molecular formula C13H14O3S2 B3327960 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate CAS No. 40412-09-7

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B3327960
CAS No.: 40412-09-7
M. Wt: 282.4 g/mol
InChI Key: NXHDVQBVJRUYQN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of thiophene-3-yl ethyl derivatives.

    Oxidation: Formation of thiophene-3-yl sulfoxides or sulfones.

    Reduction: Formation of thiophene-3-yl ethyl derivatives with lower oxidation states.

Scientific Research Applications

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate: Similar structure but with the thiophene ring at the 2-position.

    2-(Furan-3-yl)ethyl 4-methylbenzenesulfonate: Contains a furan ring instead of a thiophene ring.

    2-(Pyridin-3-yl)ethyl 4-methylbenzenesulfonate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

2-thiophen-3-ylethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S2/c1-11-2-4-13(5-3-11)18(14,15)16-8-6-12-7-9-17-10-12/h2-5,7,9-10H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHDVQBVJRUYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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